

Check Availability & Pricing

Technical Guide on the Physicochemical Properties of Denaverine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest | | |
|----------------------|------------------------------|-----------|
| Compound Name: | 2-(Dedimethyldeamino)deethyl | |
| | Denaverine | |
| Cat. No.: | B124350 | Get Quote |

A Note to the Reader: Extensive research for the compound "2-(Dedimethyldeamino)deethyl Denaverine" has yielded no direct matches in scientific literature or chemical databases. This suggests that this specific derivative of Denaverine may be a hypothetical compound, a minor or unidentified metabolite, or referred to by a different nomenclature.

This guide will therefore focus on the well-characterized parent compound, Denaverine, and its known metabolites. The physicochemical properties, experimental protocols, and biological pathways of Denaverine will be presented as a foundational reference point. This information provides the closest available data and a strong basis for inferring the potential characteristics of its derivatives.

Physicochemical Properties of Denaverine

Denaverine is an antispasmodic drug used for the treatment of smooth muscle spasms.[1][2] Its hydrochloride salt is often used in pharmaceutical formulations.[1][2][3][4][5] The key physicochemical properties of Denaverine are summarized in the table below.



| Property | Value | Source |
|---------------------------------|---|-----------|
| IUPAC Name | 2-(Dimethylamino)ethyl (2- ethylbutoxy)diphenylacetate | [2] |
| Molecular Formula | C24H33NO3 | [2] |
| Molar Mass | 383.532 g·mol−1 | [2] |
| CAS Number | 3579-62-2 | [2] |
| Bioavailability (oral solution) | 37% | [1][2][6] |
| Elimination Half-life | 34 hours | [2] |

Metabolism of Denaverine

The biotransformation of Denaverine has been studied in rats, revealing several metabolic pathways.[4][7] The primary routes of metabolism include ester cleavage, oxidative Odealkylation, and N-dealkylation.[4] After oral administration to rats, twelve metabolites have been detected in the urine.[7] Eight of these have been identified, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the main metabolic products.[7]

The formation of N-monodemethyl denaverine has been identified as a reason for the incomplete bioavailability of Denaverine after oral administration.[1][6]

Below is a simplified representation of the known metabolic pathways of Denaverine.

Caption: Simplified metabolic pathways of Denaverine.

Experimental Protocols

While specific protocols for "**2-(Dedimethyldeamino)deethyl Denaverine**" are unavailable, methodologies for the analysis of Denaverine can be adapted. A common analytical technique is UV-Visible Spectrophotometry.

Experimental Protocol: UV-Visible Spectrophotometric Estimation of Denaverine Hydrochloride



This protocol is based on a method developed for the quantification of Denaverine hydrochloride in pharmaceutical preparations.[5]

Objective: To determine the concentration of Denaverine hydrochloride in a sample using UV-Visible Spectrophotometry.

Materials and Reagents:

- Denaverine hydrochloride reference standard
- Methanol (analytical grade)
- Distilled water
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- UV-Visible Spectrophotometer with 1 cm quartz cells
- Syringe filters (0.45 μm)

Procedure:

- Preparation of Standard Stock Solution (1000 μg/mL):
 - Accurately weigh 10 mg of Denaverine hydrochloride reference standard and transfer it to a 10 mL volumetric flask.
 - Add approximately 7 mL of methanol and sonicate to dissolve the standard completely.
 - Make up the volume to 10 mL with methanol.
- Preparation of Working Standard Solution (100 μg/mL):
 - Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.
 - Dilute to the mark with methanol.



- Preparation of Calibration Curve Solutions (3-15 μg/mL):
 - From the working standard solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 3 to 15 μg/mL.
- Sample Preparation (from injectable solution, e.g., 40 mg/mL):
 - Accurately measure 0.25 mL of the injectable solution (equivalent to 10 mg of Denaverine hydrochloride) and transfer it to a 10 mL volumetric flask.
 - Add approximately 7 mL of methanol and sonicate to dissolve completely.
 - Make up the volume to the mark with methanol. This yields a 1000 μg/mL solution.
 - Filter the solution through a 0.45 μm syringe filter.
 - Prepare a final concentration of 9 μg/mL by serial dilution with methanol.
- Spectrophotometric Analysis:
 - Measure the absorbance of the calibration curve solutions and the sample solution at 221 nm against a methanol blank.
 - Plot a calibration curve of absorbance versus concentration for the standard solutions.
 - Determine the concentration of Denaverine hydrochloride in the sample solution from the calibration curve.

The workflow for this experimental protocol can be visualized as follows:

Caption: Workflow for UV-Vis analysis of Denaverine HCl.

Biological Activity and Mechanism of Action

Denaverine acts as a phosphodiesterase inhibitor and also exhibits anticholinergic effects.[2][5] As a phosphodiesterase inhibitor, it prevents the inactivation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine



monophosphate (cGMP).[5] Its anticholinergic properties involve blocking the action of the neurotransmitter acetylcholine.[5]

In veterinary medicine, Denaverine hydrochloride is used as a muscle relaxant for the myometrium in cows and dogs during parturition.[2][5] It has a relaxing effect on the uterus and increases the distensibility of the soft tissues of the birth canal.[3]

The logical relationship of its mechanism of action is depicted below:

Caption: Mechanism of action of Denaverine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Denaverine Wikipedia [en.wikipedia.org]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. [Biotransformation of denaverin (Spasmalgan) in the rat] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide on the Physicochemical Properties of Denaverine and its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124350#physicochemical-properties-of-2-dedimethyldeamino-deethyl-denaverine]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com